molecular formula C17H15N3O3 B2520283 3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole CAS No. 2034416-41-4

3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole

Cat. No.: B2520283
CAS No.: 2034416-41-4
M. Wt: 309.325
InChI Key: AKOPXEUBMBYOBW-UHFFFAOYSA-N
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Description

3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H15N3O3 and its molecular weight is 309.325. The purity is usually 95%.
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Scientific Research Applications

Microwave Assisted Synthesis and Biological Evaluation

Novel pyrazoline and methanone derivatives, including structures related to "Furan-3-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone," have been synthesized using both conventional and microwave irradiation methods. This approach has proven to be efficient, yielding high returns in a shorter time and with environmental benefits. These compounds were tested for their anti-inflammatory and antibacterial activities, with some showing potent effects. This research highlights the potential of these derivatives in developing new therapeutic agents (Ravula et al., 2016).

Aza-Piancatelli Rearrangement for Synthesis of Heterocycles

The compound underwent an aza-Piancatelli rearrangement to synthesize heterocyclic derivatives, showcasing a methodology with good yields, high selectivity, and the advantage of low catalyst loading. This synthetic route opens pathways to the creation of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, emphasizing the compound's versatility in synthesizing complex structures (Reddy et al., 2012).

Synthesis of Polysubstituted Furans

A novel, catalyst-free approach for synthesizing polysubstituted furans demonstrates the compound's utility in creating multifunctional heterocyclic structures. This method involves a one-pot, multicomponent reaction, highlighting the efficiency and versatility of synthesizing compounds with potential applications in pharmaceutical and materials science (Damavandi et al., 2012).

Enzyme-Catalyzed Oxidation to Furan-2,5-dicarboxylic Acid

The compound's derivative has been a substrate in enzyme-catalyzed oxidation processes, specifically converting 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA). This transformation is significant for producing biobased polymers, demonstrating the compound's role in sustainable chemistry and material science applications (Dijkman et al., 2014).

Mechanism of Action

Target of Action

Compounds containing the oxadiazole nucleus, such as 1,3,4-oxadiazoles, have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . Therefore, it is plausible that Furan-3-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone may interact with similar targets.

Mode of Action

It is known that oxadiazole derivatives can interact with their targets through various types of bonds, such as hydrogen bonds, van der waals, π-σ, and π-alkyl interactions . These interactions can lead to changes in the target’s function, potentially leading to the observed biological activities.

Biochemical Pathways

Oxadiazole derivatives have been reported to exhibit a broad range of chemical and biological properties , suggesting that they may affect multiple pathways

Pharmacokinetics

The solubility of oxadiazole, a component of the compound, in water suggests that it may have good bioavailability

Result of Action

Given the reported biological activities of oxadiazole derivatives , it is plausible that this compound may have similar effects, such as inhibiting the growth of bacteria or cancer cells

Action Environment

It is known that the azide group, an environmentally friendly energetic group, can control the melting point and increase the energy of the compound

Properties

IUPAC Name

furan-3-yl-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-17(14-7-9-22-11-14)20-8-6-13(10-20)15-18-16(23-19-15)12-4-2-1-3-5-12/h1-5,7,9,11,13H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOPXEUBMBYOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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